molecular formula C21H19BrClNO2S B11495013 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11495013
M. Wt: 464.8 g/mol
InChI Key: TZMLDSODZWSZFP-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a bromine and chlorine substituted phenyl ring, a thiophene ring, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and functional group modifications to introduce the bromine, chlorine, and thiophene moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BROMO-4-CHLOROPHENYL)ETHANONE: Shares the bromine and chlorine substituted phenyl ring but differs in the rest of the structure.

    1-(2-BROMO-5-CHLOROPHENYL)ETHANONE: Another similar compound with a different substitution pattern on the phenyl ring.

    1-(2-BROMO-4-METHYLPHENYL)ETHANONE: Contains a methyl group instead of a chlorine atom.

Uniqueness

1-(4-BROMO-2-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a bromine and chlorine substituted phenyl ring, a thiophene ring, and an octahydroquinoline core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19BrClNO2S

Molecular Weight

464.8 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H19BrClNO2S/c1-21(2)9-17-20(18(25)10-21)14(12-5-6-27-11-12)8-19(26)24(17)16-4-3-13(22)7-15(16)23/h3-7,11,14H,8-10H2,1-2H3

InChI Key

TZMLDSODZWSZFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)Cl)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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